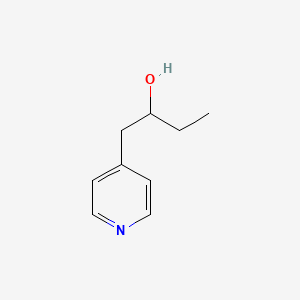

1-(Pyridin-4-yl)butan-2-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-pyridin-4-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6,9,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOGGZOXAQTIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine Containing Alcohol Architectures

The structure of 1-(Pyridin-4-yl)butan-2-ol places it within the broader class of pyridine-containing alcohols, which are compounds characterized by the presence of both a pyridine (B92270) ring and a hydroxyl group. These molecules are of significant interest due to the combined properties endowed by these two functional groups. The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions, while the alcohol group can participate in hydrogen bonding and serve as a site for esterification or oxidation.

The specific arrangement of the pyridine ring and the secondary alcohol in this compound distinguishes it from its isomers, such as 4-(pyridin-4-yl)butan-1-ol, where the hydroxyl group is at a terminal position. This seemingly subtle difference in structure can lead to significant variations in chemical reactivity, physical properties, and biological activity. The chirality at the second carbon atom of the butanol chain in this compound also means it can exist as different stereoisomers, a critical consideration in pharmacological and catalytic applications.

The synthesis of such pyridine alcohols often involves the reduction of the corresponding ketone. For instance, the enantioselective synthesis of chiral alcohols containing a bicyclo[1.1.1]pentane (BCP) moiety has been achieved through the asymmetric transfer hydrogenation (ATH) of the precursor ketones. nih.gov This methodology is highly relevant for producing specific enantiomers of this compound from 1-(pyridin-4-yl)butan-2-one, allowing for the investigation of the biological and chemical properties of individual stereoisomers.

Table 1: Structural Comparison of Related Pyridine Alcohols

| Compound Name | Chemical Formula | Position of Pyridine Ring | Position of Hydroxyl Group |

| This compound | C9H13NO | 1 | 2 |

| 4-(Pyridin-4-yl)butan-1-ol | C9H13NO | 4 | 1 |

| 4-(Pyridin-3-yl)butan-2-one | C9H11NO | 4 | N/A (Ketone) |

| 1-(Pyridin-4-yl)butan-1-one | C9H11NO | 1 | N/A (Ketone) |

Significance in Contemporary Chemical and Biological Research

Established Synthetic Routes to this compound

The construction of the this compound backbone is typically achieved through foundational reactions that form the key alcohol functional group and the carbon skeleton.

Reductive Transformations in Target Molecule Synthesis

A primary route to this compound involves the reduction of the corresponding ketone, 1-(pyridin-4-yl)butan-2-one. This transformation can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, converting the carbonyl group to a secondary alcohol. Biocatalytic methods have also been explored for similar reductions. For instance, carbonyl reductases, such as the alcohol dehydrogenase from Rhodococcus erythropolis (READH), have been shown to effectively reduce α,β-unsaturated ketones containing a pyridine ring, suggesting their potential applicability for the stereoselective reduction of the saturated ketone precursor. rsc.org

Carbonyl Addition and Alkylation Strategies

Carbon-carbon bond-forming reactions are fundamental to assembling the butanol chain attached to the pyridine ring. These strategies often involve the nucleophilic addition to a carbonyl group or the alkylation of a pyridine derivative.

One common approach is the addition of an organometallic reagent to a carbonyl compound. For example, the reaction of 4-pyridinecarboxaldehyde (B46228) with an ethyl-containing organometallic reagent like ethylmagnesium bromide would yield the desired scaffold after an appropriate workup.

Alternatively, alkylation strategies can be employed. A powerful method involves the deprotonation of an alkylpyridine followed by reaction with an electrophile. In a synthesis of a complex analog, 4-ethylpyridine (B106801) was deprotonated at the benzylic position using a strong base, lithium diisopropylamide (LDA), at low temperatures. The resulting anion then acted as a nucleophile, attacking a ketone to form a tertiary alcohol. prepchem.com This principle can be adapted to synthesize this compound by reacting the lithiated 4-ethylpyridine with acetaldehyde.

Another strategy is the direct alkylation of ketones. While direct alkylation of ketones with less reactive organometallic reagents can be challenging, organozinc reagents have been used successfully. mdpi.com A reported non-catalytic alkylation of a 2-acetylpyridine (B122185) derivative with diisopropylzinc (B128070) demonstrates the feasibility of using such reagents to form C-C bonds in this class of compounds. mdpi.com Furthermore, "hydrogen borrowing" catalysis represents an efficient method where an alcohol is used to alkylate a ketone, with pyridyl alcohols proving to be effective substrates in these reactions. nih.gov

Enantioselective Synthesis of Chiral this compound

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis provides methods to selectively produce one enantiomer, which is often crucial for biological applications.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a highly efficient method for producing chiral molecules. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer. For the synthesis of chiral this compound, the most direct approach is the asymmetric reduction of the precursor ketone, 1-(pyridin-4-yl)butan-2-one.

Chiral ruthenium (II) complexes have demonstrated excellent performance in the asymmetric hydrogenation of heteroaromatic ketones. thieme-connect.com For example, the hydrogenation of 4-acetylpyridine, a close analog, using a catalyst system composed of a chiral diaminodiphosphine ligand and a ruthenium precursor, yielded the corresponding chiral alcohol with high enantiomeric excess (ee). thieme-connect.com This methodology is directly applicable to the synthesis of enantiomerically enriched this compound. Similarly, chiral spiroborate esters derived from diphenylvalinol have been used as catalysts for the highly enantioselective borane (B79455) reduction of ketoxime ethers, yielding chiral pyridyl-containing amines and demonstrating the potential for high stereocontrol in reactions involving pyridyl substrates. nih.gov

| Precursor Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Conversion/Yield |

|---|---|---|---|---|

| Pyridyl Ketone | (R,R)-2/RuCl₂(PPh₃)₃ | Chiral Alcohol | 97% | 99% Conversion |

| Pyridyl Ketoxime Ether | Spiroborate Ester (12) / BH₃·THF | Chiral Amine | 99% | 84% Yield |

Table 1: Representative results for asymmetric catalysis in the synthesis of chiral pyridyl compounds, based on data for analogous substrates. thieme-connect.comnih.gov

Chiral Auxiliary-Mediated Methodologies

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control an alkylation or carbonyl addition step. Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. researchgate.net For example, an acyl oxazolidinone derived from a pyridine carboxylic acid could be subjected to diastereoselective enolate formation and subsequent alkylation to introduce the ethyl group, establishing the stereocenter. Subsequent cleavage of the auxiliary would furnish the chiral product. researchgate.netbath.ac.uk Other auxiliaries, such as those derived from pyroglutamic acid or (2R)-2-amino-2-phenylethanol, have also been successfully employed in the asymmetric synthesis of other chiral heterocyclic compounds and represent viable tools for this target. rsc.org

Diversification Strategies for the this compound Scaffold

The this compound structure is a valuable starting point for creating a library of diverse molecules. Skeletal diversification strategies aim to modify the core structure in a controlled manner to explore a wider chemical space. nih.govescholarship.org This can be achieved through a "branching pathway" approach, where a common intermediate is subjected to different reaction conditions to yield distinct molecular scaffolds. nih.gov

Key diversification strategies for this scaffold include:

Functionalization of the Hydroxyl Group: The secondary alcohol is a key handle for modification. It can be oxidized to the corresponding ketone, 1-(pyridin-4-yl)butan-2-one, or converted into other functional groups like esters, ethers, or carbamates through standard transformations. nih.gov

Modification of the Pyridine Ring: The pyridine ring can undergo various functionalization reactions. C-H functionalization, such as the Minisci reaction, allows for the introduction of alkyl or acyl groups at positions C-2 and C-6, capitalizing on the innate reactivity of the electron-deficient heterocycle. nih.gov

Skeletal Editing: More advanced strategies involve the rearrangement of the heterocyclic core itself. escholarship.org For example, methods have been developed to convert pyrimidines to pyrazoles via formal carbon deletion, highlighting the potential for profound skeletal remodeling of nitrogenous heterocycles. escholarship.org

Ring Expansion/Contraction: General strategies for diversifying complex molecules include ring-expansion reactions, which could potentially be applied to modify the pyridine ring or a fused ring system. nih.gov

| Strategy | Reaction Type | Potential Outcome |

|---|---|---|

| Hydroxyl Group Functionalization | Oxidation, Esterification, Etherification | Ketones, Esters, Ethers |

| Pyridine Ring C-H Functionalization | Minisci Reaction | C2/C6-Alkylated Pyridine Derivatives |

| Skeletal Editing | Ring-Opening/Ring-Closure | Conversion to other heterocyclic systems |

| Side Chain Modification | Further Alkylation, Elimination | Analogs with modified butyl chains |

Table 2: Summary of potential diversification strategies for the this compound scaffold.

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is increasingly being scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product, emphasizing waste reduction, energy efficiency, and the use of safer chemicals. The principles of green chemistry provide a framework for achieving these goals in the synthesis of this compound and its analogues.

A important concept in green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. wordpress.comnumberanalytics.com This principle encourages the design of reactions that generate minimal byproducts, thereby reducing waste at the molecular level. wordpress.com For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

The use of renewable feedstocks is another cornerstone of sustainable synthesis. greenchemistry-toolkit.orgabiosus.org Traditionally, many chemical syntheses rely on petroleum-based starting materials. greenchemistry-toolkit.org The shift towards bio-based feedstocks, derived from sources like carbohydrates, lignin, and plant oils, is a key strategy for reducing the carbon footprint of chemical manufacturing. greenchemistry-toolkit.orgresearchgate.net For the synthesis of a pyridine-containing molecule like this compound, this could involve exploring bio-based routes to the pyridine ring or the butanol side chain.

Catalysis plays a pivotal role in sustainable synthesis by offering alternatives to stoichiometric reagents, which are often consumed in the reaction and generate significant waste. langholmandcanonbieschools.dumgal.sch.uk Catalysts can enable reactions to proceed with higher selectivity and under milder conditions, thus reducing energy consumption. mdpi.com The development of efficient and recyclable catalysts is a major focus of green chemistry research. For the synthesis of pyridine derivatives, various catalytic systems, including those based on palladium, have been investigated.

The following table summarizes key research findings and principles relevant to the sustainable synthesis of this compound and related compounds, highlighting the application of green chemistry principles.

| Green Chemistry Principle | Application in Synthesis | Detailed Findings & Research |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. wordpress.comnumberanalytics.com | Addition reactions, such as the alkylation of a pyridine derivative, are preferred over multi-step processes involving protecting groups and generating stoichiometric byproducts. The goal is to achieve a high percentage of atom economy, ideally approaching 100%. wordpress.comlangholmandcanonbieschools.dumgal.sch.uk |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass rather than fossil fuels. greenchemistry-toolkit.orgabiosus.org | Research is ongoing to produce key chemical building blocks from renewable resources like carbohydrates and lignin. greenchemistry-toolkit.orgresearchgate.net For example, components of the target molecule could potentially be derived from bio-based alcohols or pyridine precursors. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. langholmandcanonbieschools.dumgal.sch.uk | Palladium-catalyzed cross-coupling reactions are common for creating C-C bonds in the synthesis of substituted pyridines. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and reused. whiterose.ac.uk Research into more sustainable catalysts using earth-abundant metals is an active area. |

| Safer Solvents & Conditions | Minimizing the use of hazardous solvents and reducing energy consumption. mdpi.com | The use of water, supercritical fluids, or bio-based solvents is encouraged. mdpi.comgoogle.com Microwave-assisted synthesis can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. mdpi.com Conducting reactions at ambient temperature and pressure is the ideal. mdpi.com |

| Waste Reduction | Preventing the formation of waste rather than treating it after it has been created. colab.ws | This principle is closely linked to atom economy and the use of catalysis. By designing highly selective reactions, the formation of unwanted side products and subsequent purification waste is minimized. wordpress.com |

By integrating these principles into the design of synthetic routes for this compound, the chemical industry can move towards more environmentally responsible manufacturing practices.

Mechanistic Investigations of Reactions Involving 1 Pyridin 4 Yl Butan 2 Ol

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 1-(Pyridin-4-yl)butan-2-ol can be achieved through various routes, with the most direct being the reduction of the corresponding ketone, 1-(Pyridin-4-yl)butan-2-one. The elucidation of these synthetic mechanisms is key to optimizing reaction conditions and controlling product formation.

One of the most common and mechanistically well-understood pathways is the reduction of a ketone using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic addition mechanism.

Step 1: Nucleophilic Attack: The reaction initiates with the attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of 1-(Pyridin-4-yl)butan-2-one. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

Step 2: Protonation: The newly formed alkoxide is then protonated by a protic solvent (like ethanol (B145695) or water) that is typically used in the workup, yielding the final alcohol product, this compound.

Alternative, more complex syntheses focus on the construction of the pyridine (B92270) ring itself. The Hantzsch dihydropyridine (B1217469) synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which after oxidation yields a pyridine ring. organic-chemistry.org Another approach involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives. The mechanism for this transformation includes steps like an intramolecular aldol-type addition and acid-induced dehydration. chim.it

| Synthetic Reaction | Key Mechanistic Steps | Reaction Intermediates | Reagents/Conditions |

|---|---|---|---|

| Ketone Reduction | 1. Nucleophilic attack by hydride (H⁻) 2. Protonation of alkoxide | Tetrahedral alkoxide | NaBH₄ in EtOH; LiAlH₄ in THF |

| Hantzsch Pyridine Synthesis | 1. Knoevenagel condensation 2. Michael addition 3. Cyclization and dehydration 4. Oxidation | Enamine, Dihydropyridine | Aldehyde, β-ketoester, Ammonia |

| Three-Component Pyridine Synthesis | 1. Nucleophilic addition 2. Intramolecular aldol-type addition 3. Acid-induced elimination | Dienol, Enamide | Lithiated alkoxyallene, Nitrile, Carboxylic acid |

Stereochemical Outcomes and Mechanistic Rationalization

The presence of a chiral center at the C2 position means that stereochemistry is a critical aspect of reactions involving this compound. Understanding the mechanisms allows for the rationalization and control of stereochemical outcomes.

The reduction of 1-(Pyridin-4-yl)butan-2-one with achiral reducing agents like NaBH₄ typically results in a racemic mixture of (R)- and (S)-1-(Pyridin-4-yl)butan-2-ol, as the hydride can attack the planar carbonyl group from either face with equal probability. The use of chiral reducing agents or catalysts is required to achieve an enantioselective synthesis.

Once a specific stereoisomer is obtained, its stereochemistry can be inverted or retained depending on the reaction mechanism. A classic example is the conversion to an alkyl halide followed by nucleophilic substitution.

Conversion to a Tosylate (Retention): The alcohol can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. The mechanism involves the alcohol's oxygen attacking the sulfur atom of TsCl. Crucially, the C-O bond of the alcohol is not broken in this step, so the configuration at the chiral center is retained, forming the corresponding tosylate. vaia.comlibretexts.org

Sₙ2 Substitution (Inversion): The tosylate group is an excellent leaving group. Subsequent reaction with a strong nucleophile (e.g., hydroxide, OH⁻) proceeds via an Sₙ2 mechanism. The nucleophile attacks the chiral carbon from the side opposite to the leaving group, resulting in a complete inversion of stereochemistry. vaia.comchegg.com This two-step sequence effectively converts one enantiomer into the other.

Dehydration of this compound, typically under acidic conditions (e.g., H₂SO₄), proceeds through an E1 mechanism for secondary alcohols. libretexts.org

Step 1: Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (an alkyloxonium ion).

Step 2: Carbocation Formation: The alkyloxonium ion departs as a water molecule, forming a secondary carbocation at C2. This planar intermediate loses all stereochemical information from the starting alcohol.

Step 3: Deprotonation: A base (like water or HSO₄⁻) removes a proton from an adjacent carbon. libretexts.org Removal from C1 yields 1-(pyridin-4-yl)but-1-ene, while removal from C3 yields 1-(pyridin-4-yl)but-2-ene. According to Zaitsev's rule, the more substituted alkene (1-(pyridin-4-yl)but-2-ene) is generally the major product, which can exist as both E and Z geometric isomers. libretexts.orglibretexts.org

| Reaction | Stereochemical Outcome | Mechanistic Rationale | Example |

|---|---|---|---|

| Ketone Reduction (Achiral) | Racemic mixture (R/S) | Nucleophilic attack on planar carbonyl from either face is equally probable. | 1-(Pyridin-4-yl)butan-2-one + NaBH₄ |

| Tosylation | Retention of configuration | Reaction occurs at the oxygen atom; the chiral C-O bond is not broken. | (R)-alcohol + TsCl/Pyridine → (R)-tosylate |

| Nucleophilic Substitution (on Tosylate) | Inversion of configuration | Sₙ2 mechanism involving backside attack by the nucleophile. vaia.com | (R)-tosylate + NaOH → (S)-alcohol |

| Acid-Catalyzed Dehydration | Mixture of alkene isomers (positional and geometric) | Formation of a planar carbocation intermediate leads to loss of stereochemistry and multiple elimination pathways (Zaitsev's rule). libretexts.org | Alcohol + H₂SO₄/heat → Alkenes |

Analysis of Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by interactions both within the molecule (intramolecular) and between molecules (intermolecular). These interactions can affect transition state energies, stabilize intermediates, or direct the course of a reaction.

Intramolecular Interactions: The primary intramolecular interaction is the electronic interplay between the electron-withdrawing pyridine ring and the secondary alcohol group. The nitrogen atom in the pyridine ring can act as an internal base or nucleophile. Under acidic conditions, this nitrogen is readily protonated, placing a positive charge on the ring. This pyridinium (B92312) ion strongly deactivates the molecule towards further electrophilic attack and can influence the stability of nearby reactive centers, such as a carbocation at C2.

Intermolecular Interactions: The most significant intermolecular force is hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. This leads to strong intermolecular associations (OH···N), which can influence physical properties like boiling point and solubility. In a reaction, these interactions can organize reactant molecules in a specific orientation, potentially affecting the reaction rate or selectivity.

The ability of the pyridine nitrogen and the alcohol oxygen to act as a bidentate ligand can also govern reactivity in metal-catalyzed reactions. For instance, in reactions involving iridium catalysts for hydrogen borrowing C-alkylation, alcohols containing a pyridine group can coordinate to the metal center. nih.gov This chelation can sometimes inhibit the catalytic cycle, leading to lower product yields compared to alcohols without such coordinating groups. nih.gov The specific geometry and distance between the nitrogen and oxygen in this compound would dictate the stability of such a metal-ligand complex and therefore its reactivity in catalytic processes.

| Type of Interaction | Description | Effect on Reactivity | Governing Principle |

|---|---|---|---|

| Intramolecular (Electronic) | Electron-withdrawing nature of the pyridine ring. | Increases acidity of the OH proton; influences stability of adjacent carbocations/carbanions. | Inductive and resonance effects. |

| Intermolecular (Hydrogen Bonding) | Interaction between the -OH of one molecule and the pyridine N of another. | Affects reaction kinetics by influencing reactant pre-organization and transition state solvation. | Directional non-covalent interaction. |

| Intramolecular (Protonation) | Protonation of the basic pyridine nitrogen under acidic conditions. | Creates a positively charged pyridinium ion, deactivating the system towards electrophiles and altering reaction pathways. | Acid-base chemistry. |

| Intermolecular (Coordination) | The pyridine N and alcohol O can act as bidentate ligands for metal catalysts. nih.gov | Can either enhance or inhibit catalytic activity depending on the stability and reactivity of the resulting metal complex. nih.gov | Ligand-metal coordination chemistry. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 4 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 1-(Pyridin-4-yl)butan-2-ol. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Specifically, the protons at the 2 and 6 positions (ortho to the nitrogen) are expected to be the most deshielded, appearing as a doublet, while the protons at the 3 and 5 positions (meta to the nitrogen) will appear as another doublet further upfield.

The protons on the butanol chain will have characteristic chemical shifts. The proton on the carbon bearing the hydroxyl group (C2-H) is expected to be a multiplet around δ 3.8-4.2 ppm. The methylene (B1212753) protons adjacent to the pyridine ring (C1-H₂) will likely appear as a doublet of doublets around δ 2.7-3.0 ppm due to coupling with the C2 proton. The methylene protons of the ethyl group (C3-H₂) will be a multiplet further upfield, and the terminal methyl protons (C4-H₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the position of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the nine unique carbon atoms in this compound. The carbons of the pyridine ring are expected in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen (C-2 and C-6) being the most deshielded. The carbon attached to the hydroxyl group (C-2) will appear in the range of δ 65-75 ppm. docbrown.info The other aliphatic carbons will be found at higher field strengths.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | 8.4 - 8.6 | Doublet |

| Pyridine H-3, H-5 | 7.1 - 7.3 | Doublet |

| C1-H₂ | 2.7 - 3.0 | Doublet of Doublets |

| C2-H | 3.8 - 4.2 | Multiplet |

| C3-H₂ | 1.4 - 1.6 | Multiplet |

| C4-H₃ | 0.9 - 1.0 | Triplet |

| OH | Variable | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyridine) | ~150 |

| C-2, C-6 (Pyridine) | ~148 |

| C-3, C-5 (Pyridine) | ~124 |

| C-2 | 65 - 75 |

| C-1 | 40 - 45 |

| C-3 | 30 - 35 |

| C-4 | ~10 |

Infrared (IR) and Raman Spectroscopy for Vibrational and Rotational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info C-H stretching vibrations of the alkyl chain will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to appear in the range of 1100-1150 cm⁻¹.

The pyridine ring will exhibit several characteristic absorptions. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. frontiersin.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, will provide complementary information. The symmetric breathing vibration of the pyridine ring is expected to produce a strong, sharp band around 1000 cm⁻¹. The C-C stretching vibrations of the butanol chain will also be visible in the Raman spectrum. The O-H stretch in Raman is typically weaker and sharper than in the IR spectrum.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (aromatic) | Stretching | 3000-3100 (sharp) | 3000-3100 (strong) |

| C-H (aliphatic) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C=C, C=N (pyridine) | Stretching | 1400-1600 (multiple sharp bands) | 1400-1600 (multiple bands) |

| C-O | Stretching | 1100-1150 (strong) | 1100-1150 (weak) |

| Pyridine Ring | Ring Breathing | Weak | ~1000 (strong, sharp) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 151.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of secondary alcohols and pyridine derivatives. A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 133. libretexts.org

Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a highly probable fragmentation pathway for alcohols. libretexts.org For this compound, this can occur in two ways:

Cleavage between C1 and C2, leading to the loss of a pyridylmethyl radical (•CH₂-C₅H₄N) and the formation of a [CH(OH)CH₂CH₃]⁺ fragment at m/z 73. Alternatively, the charge could be retained by the pyridine-containing fragment, resulting in an ion at m/z 92.

Cleavage between C2 and C3, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a [C₅H₄NCH₂CH(OH)]⁺ fragment at m/z 122.

Another significant fragmentation pathway involves the cleavage of the bond benzylic to the pyridine ring (the C1-Cα bond), which would lead to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion |

| 133 | [C₉H₁₁N]⁺ | Loss of H₂O |

| 122 | [C₈H₁₀N]⁺ | α-cleavage (loss of •CH₂CH₃) |

| 92 | [C₆H₆N]⁺ | Benzylic cleavage (formation of pyridylmethyl cation) |

| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •CH₂-C₅H₄N) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. To date, the crystal structure of this compound has not been reported in the publicly available crystallographic databases.

However, based on its molecular structure, several key features can be predicted for its solid-state arrangement. The presence of the hydroxyl group makes it highly likely that the molecules will form intermolecular hydrogen bonds of the O-H···N type, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and strong hydrogen bonding motif in pyridyl alcohols.

Predicted Solid-State Structural Features of this compound

| Structural Feature | Description |

| Hydrogen Bonding | Strong O-H···N intermolecular hydrogen bonds are expected to be the dominant packing force. |

| Molecular Conformation | The torsion angles of the butanol chain will determine the overall shape of the molecule in the solid state. |

| Crystal Packing | Likely to form chains or sheets stabilized by hydrogen bonds, with further interactions from van der Waals forces and potential π-π stacking. |

Computational Chemistry and Cheminformatics of 1 Pyridin 4 Yl Butan 2 Ol

Molecular Modeling and Conformational Analysis

The computational study of 1-(Pyridin-4-yl)butan-2-ol provides significant insights into its three-dimensional structure and dynamic behavior. The molecule's conformational flexibility is primarily due to the free rotation around the single bonds of the butanol chain and the bond connecting the chain to the pyridine (B92270) ring. Understanding the preferred conformations is crucial as they dictate how the molecule interacts with biological targets.

Molecular modeling techniques, particularly those employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles, a landscape of energy minima corresponding to stable conformers and the energy barriers separating them can be mapped out. For similar butanol structures, studies have shown that intramolecular hydrogen bonding plays a critical role in stabilizing certain conformations. acs.orgresearchgate.net In this compound, a weak intramolecular hydrogen bond can form between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring, influencing the orientation of the side chain relative to the ring.

The analysis typically identifies several low-energy conformers, often described by the arrangement around the C-C bonds (e.g., gauche or anti). The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. The most stable conformer is the one that will be most populated and is often used as the starting structure for further in silico studies like molecular docking.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Interaction |

| A | ~60° (gauche) | 0.00 | Intramolecular OH···N H-bond |

| B | ~180° (anti) | 1.5 | Extended, less compact |

| C | ~-60° (gauche) | 0.2 | Intramolecular OH···N H-bond |

This table presents hypothetical data based on typical conformational analyses of similar molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of this compound. Methods like DFT using basis sets such as B3LYP/6-31G* are employed to compute a variety of molecular descriptors that characterize the molecule's behavior in chemical reactions. arabjchem.orgresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP would show negative potential (electron-rich regions) around the pyridine nitrogen and the hydroxyl oxygen, identifying them as likely sites for electrophilic attack or coordination. Positive potential (electron-poor regions) would be located on the hydroxyl hydrogen and protons on the pyridine ring. These calculations are invaluable for predicting how the molecule will interact with other reagents or biological receptors.

| Parameter | Definition | Predicted Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to electrophilic attack (electron donation). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | Measure of the molecule's overall polarity. | A significant dipole moment suggests good solubility in polar solvents and strong electrostatic interactions. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High electronegativity regions are centered on N and O atoms. |

| Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger gap indicates a "harder" molecule. |

In Silico Prediction of Pharmacological Activity and Molecular Targets

In silico methods are instrumental in screening this compound for potential pharmacological activities and identifying its likely biological targets, thereby accelerating the drug discovery process. Techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies are employed.

Molecular docking simulations predict the preferred orientation and binding affinity of the compound when interacting with the three-dimensional structure of a target protein. rdd.edu.iqresearchgate.net Based on the structural motifs present—a pyridine ring and a secondary alcohol—several potential targets can be hypothesized. For example, many antifungal agents containing azole (structurally related to pyridine) and alcohol functionalities are known to inhibit cytochrome P450 enzymes in fungi. researchgate.net Similarly, other enzyme classes, such as α-glucosidase or various kinases, could be potential targets. researchgate.net Docking studies would calculate a binding energy, with a more negative value suggesting a stronger, more stable interaction.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be predicted computationally to assess the molecule's drug-likeness. rdd.edu.iq Parameters like lipophilicity (LogP), molecular weight, and polar surface area are calculated to predict its pharmacokinetic profile.

| Potential Molecular Target | Target Class | Rationale for Prediction | Predicted Binding Affinity (Hypothetical) |

| Fungal Cytochrome P450 | Enzyme (Oxidoreductase) | Pyridine nitrogen coordinates to the heme iron, a common mechanism for azole antifungals. researchgate.net | -8.5 kcal/mol |

| Sphingosine Kinase | Enzyme (Kinase) | Pyridinyl-alcohol scaffolds have been explored as inhibitors of this enzyme class. acs.org | -7.9 kcal/mol |

| α-Glucosidase | Enzyme (Hydrolase) | Hydroxyl and heterocyclic groups can form key hydrogen bonds in the active site. researchgate.net | -7.2 kcal/mol |

| Monoamine Oxidase (MAO) | Enzyme (Oxidoreductase) | Pyridine-containing structures can show activity as MAO inhibitors. | -6.8 kcal/mol |

Cheminformatics Analysis of Structural Analogue Space

Cheminformatics involves the analysis of large sets of chemical data to understand structure-activity relationships (SAR). For this compound, this involves studying how systematic changes to its structure affect its physicochemical and potential biological properties. By exploring the "analogue space," researchers can design new molecules with improved potency or more favorable ADME profiles.

Key modifications to the this compound scaffold would include:

Varying the Pyridine Substitution: Moving the butanol chain to the 2- or 3-position of the pyridine ring would alter the molecule's geometry and dipole moment, significantly affecting its ability to fit into a binding pocket.

Altering the Alkyl Chain: Shortening, lengthening, or branching the four-carbon chain would modulate the molecule's lipophilicity (LogP) and steric profile.

Modifying the Hydroxyl Group: Converting the alcohol to an ether or ester would remove a hydrogen bond donor, which could be critical for target binding, but might improve membrane permeability.

Ring Substitution: Adding substituents (e.g., fluoro, chloro, methyl) to the pyridine ring would fine-tune its electronic properties and metabolic stability.

These analogues can be generated computationally and their properties predicted. QSAR models can then be built by correlating these computed properties with experimentally determined activity to create a predictive model for designing future compounds.

| Compound | Structural Modification | Predicted cLogP | Predicted TPSA (Ų) | Predicted Effect |

| This compound | Parent Compound | 1.45 | 43.7 | Baseline |

| 1-(Pyridin-3-yl)butan-2-ol | Isomeric pyridine ring | 1.45 | 43.7 | Altered binding geometry and dipole moment. |

| 1-(Pyridin-4-yl)ethan-1-ol | Shorter alkyl chain | 0.65 | 43.7 | Increased hydrophilicity, potentially altered binding. |

| 2-Methoxy-1-(pyridin-4-yl)butane | O-methylation of alcohol | 2.01 | 22.1 | Increased lipophilicity, loss of H-bond donor capacity. |

| 1-(2-Chloropyridin-4-yl)butan-2-ol | Ring substitution | 2.15 | 43.7 | Increased lipophilicity, modified electronic profile. |

Note: cLogP (calculated log P) and TPSA (Topological Polar Surface Area) are estimations.

Biological Activity and Pharmacological Profiling of 1 Pyridin 4 Yl Butan 2 Ol and Derivatives

In Vitro Biological Activity Spectrum

Derivatives incorporating the pyridin-4-yl butanol framework have been investigated for a range of biological effects, demonstrating a broad spectrum of activity in preclinical studies.

Antimicrobial Properties

The search for new antimicrobial agents has led to the synthesis and evaluation of various pyridine (B92270) derivatives. Studies have shown that compounds structurally related to 1-(Pyridin-4-yl)butan-2-ol exhibit activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.

Research into S-substituted derivatives of 1,2,4-triazole-3-thiols, which include a (3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl moiety, demonstrated notable antimicrobial and antifungal activity. uran.ua These compounds were active against strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with Minimum Inhibitory Concentrations (MIC) generally ranging from 31.25 to 62.5 µg/mL. uran.ua

Similarly, derivatives of the related ketone, 1-(pyridin-4-yl)butan-1-one, have shown promising results against S. aureus and E. coli. Furthermore, certain derivatives have been evaluated for their potential against Mycobacterium tuberculosis, with some exhibiting inhibitory concentrations (IC₅₀) as low as 1.35 μM. Other pyridine derivatives have also shown inhibitory action against Bacillus mycoides. mdpi.com

Table 1: Antimicrobial Activity of Pyridin-4-yl Derivatives

| Compound/Derivative Class | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 4-R¹-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | S. aureus, E. coli, P. aeruginosa | 31.25 - 62.5 µg/mL | uran.ua |

| 1-(Pyridin-4-yl)butan-1-one Derivatives | Mycobacterium tuberculosis | IC₅₀ as low as 1.35 μM | |

| Pyridine Derivative (coded 12a) | E. coli | 0.0195 mg/mL | mdpi.com |

| Pyridine Derivative (coded 12a) | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |

| Pyridine Derivative (coded 15) | E. coli | 0.0048 mg/mL | mdpi.com |

Antiviral Properties

The structural versatility of pyridine derivatives has made them attractive candidates in the development of antiviral agents. researchgate.net Research into C-nucleoside analogs has yielded compounds with significant antiviral properties. nih.gov

One such derivative, (2S,3S,4S)-3,4-bis(benzyloxy)-4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)butan-2-ol, a structural isomer of the target compound, was evaluated for its activity against several DNA viruses. nih.govfrontiersin.org The study revealed that these types of molecules possess antiviral potential. nih.gov The evaluation was conducted against Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Human Cytomegalovirus (HCMV). nih.gov

Table 2: Antiviral Activity of a Pyridinyl Butanol Derivative

| Compound | Virus | EC₅₀ (µM)¹ | MCC (µM)² | Reference |

|---|---|---|---|---|

| (2S,3S,4S)-3,4-bis(benzyloxy)-4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)butan-2-ol | HSV-1 (KOS) | >25 | >25 | nih.gov |

| VZV (TK⁺) | >25 | >25 | nih.gov | |

| HCMV (AD-169) | >25 | >25 | nih.gov |

¹EC₅₀: Effective concentration required to reduce virus-induced cytopathicity by 50%. nih.gov ²MCC: Minimum cytotoxic concentration that causes a microscopically detectable change in cell morphology. nih.gov

Antifungal Properties

The antifungal potential of pyridine derivatives, particularly those linked to a triazole or thiadiazole ring, is well-documented. pharmj.org.uaresearchgate.netnih.gov A series of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-yl-substituted benzoylcarbamates were designed and synthesized to evaluate their antifungal activities. mdpi.com Several of these compounds, notably those with chloro-substituents on the benzoyl ring, demonstrated significant activity against Botrytis cinerea, with EC₅₀ values ranging from 6.45 to 6.98 µg/mL. mdpi.com Compound 4h in this series also showed moderate activity against Sclerotinia sclerotiorum. mdpi.com

Additionally, S-substituted derivatives of 1,2,4-triazole (B32235) containing a pyridin-4-yl moiety have been shown to possess antifungal activity against Candida albicans. uran.ua One pyridine derivative, coded as 12a, was also active against C. albicans with a MIC value of 0.0048 mg/mL. mdpi.com

Table 3: Antifungal Activity of Pyridinyl Butanol Derivatives

| Compound | Target Fungus | Reported Activity | Reference |

|---|---|---|---|

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (4h ) | Botrytis cinerea | EC₅₀ = 6.45 µg/mL | mdpi.com |

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (4h ) | Sclerotinia sclerotiorum | EC₅₀ = 10.85 µg/mL | mdpi.com |

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (3,4-dichlorobenzoyl)carbamate (4g ) | Botrytis cinerea | EC₅₀ = 6.87 µg/mL | mdpi.com |

| 4-R¹-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | Candida albicans | MIC = 31.25 - 62.5 µg/mL | uran.ua |

| Pyridine Derivative (coded 12a) | Candida albicans | MIC = 0.0048 mg/mL | mdpi.com |

Other Investigated Biological Activities (e.g., anticancer, anti-inflammatory)

The biological investigation of pyridin-4-yl derivatives extends to potential anticancer and anti-inflammatory applications. A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and tested for both anticancer and anti-inflammatory effects. nih.gov One compound from this series, 11c , demonstrated potent inhibitory activity against several kinases implicated in cancer, including JNK1, JNK2, and p38a. nih.gov Other pyrazole (B372694) derivatives have also been investigated for dual anti-inflammatory and anticancer activities. mdpi.com

The anti-inflammatory effects of these compounds were screened by measuring their ability to inhibit nitric oxide release and prostaglandin (B15479496) E2 production in macrophages. nih.gov Compound 11n from the sulfonamide series showed the highest ability to inhibit prostaglandin E2. nih.gov Other studies have also noted the anti-inflammatory and analgesic potential of various pyridine and pyrazine (B50134) derivatives. researchgate.net

Table 4: Anticancer Activity of a Pyridine Sulfonamide Derivative

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| Compound 11c (a pyridine sulfonamide derivative) | JNK1, JNK2, p38a, V600EBRAF | Strong inhibitory activity | nih.gov |

Molecular Targets and Receptor Binding Studies (Preclinical)

To understand the mechanisms underlying their biological activities, derivatives of this compound have been studied for their interactions with specific molecular targets, primarily focusing on enzyme inhibition.

Enzyme Inhibition Studies

Bloom helicase (BLM) is a DNA helicase crucial for maintaining genome stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. nih.govfrontiersin.org A high-throughput screening effort identified a hit molecule, MLS000559245, which features a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) core. nih.gov Medicinal chemistry optimization of this hit led to the development of ML216 and other analogs, which are potent and selective inhibitors of BLM helicase. researchgate.netnih.govnih.gov These compounds act by interfering with the binding of BLM to single-stranded DNA, a non-ATP competitive mode of inhibition. researchgate.netelifesciences.org ML216 was found to be a first-in-class inhibitor of BLM with an IC₅₀ of 1.2 μM and demonstrated selectivity over other related DNA helicases. nih.gov

Table 5: Inhibition of Bloom Helicase by Pyridin-4-yl Derivatives

| Compound | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| ML216 (1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea) | Bloom Helicase | 1.2 µM | nih.gov |

| Pyridin-3-yl derivative (32 ) | Bloom Helicase | 3.5 µM | nih.gov |

Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in the human heart that is involved in the metabolism of arachidonic acid to cardioprotective eicosanoids. nih.govnih.gov The inhibition of this enzyme is a subject of pharmacological interest. Studies on a series of terfenadine (B1681261) and ebastine (B1671034) derivatives, which include butan-1-one and butan-1-ol structures, have identified selective CYP2J2 inhibitors. nih.gov Compound 4 , a butan-1-one derivative, was found to be a high-affinity, competitive inhibitor of CYP2J2 with a Kᵢ of 160 nM. nih.gov The corresponding butan-1-ol, formed by the reduction of ebastine, was also synthesized and studied within this context. nih.gov

Table 6: Inhibition of CYP2J2 by Related Butanone/Butanol Derivatives

| Compound | Inhibition Type | Reported Activity | Reference |

|---|---|---|---|

| Compound 4 (butan-1-one derivative) | Competitive | Kᵢ = 160 ± 50 nM | nih.gov |

| Compound 5 (butan-1-one derivative) | Mechanism-Based | kᵢₙₐ꜀ₜ/Kₗ ~3000 L·mol⁻¹·s⁻¹ | nih.gov |

| Compound 13 (butan-1-one derivative) | Mechanism-Based | kᵢₙₐ꜀ₜ/Kₗ ~3000 L·mol⁻¹·s⁻¹ | nih.gov |

The F₁Fₒ-ATP synthase is an essential enzyme for the viability of Mycobacterium tuberculosis and is a validated clinical drug target. nih.govmdpi.com A class of compounds known as diarylquinolines has been shown to inhibit this enzyme. Recent discoveries have identified highly potent diarylquinoline inhibitors that incorporate a pyridin-4-yl moiety. nih.gov

TBAJ-5307, which contains a 2,6-dimethoxy-pyridin-4-yl group, is a broad-spectrum inhibitor of F-ATP synthase in nontuberculous mycobacteria, acting at low nanomolar concentrations. nih.gov Similarly, TBAJ-587, another diarylquinoline whose structure includes a (2,6-dimethoxypyridin-4-yl)butan-2-ol component, also potently inhibits the M. tuberculosis ATP synthase. rcsb.org Furthermore, a novel antimycobacterial compound named GaMF1 was found to inhibit the ATP synthase by targeting a specific loop on the enzyme's γ subunit. nih.gov

Table 7: Inhibition of Mycobacterial F-ATP Synthase by Pyridin-4-yl Derivatives

| Compound | Target Organism/Enzyme | Reported Activity | Reference |

|---|---|---|---|

| TBAJ-5307 | M. avium | MIC₅₀ = 1.8 ± 0.2 nM | nih.gov |

| TBAJ-587 | M. tuberculosis ATP synthase | Potent Inhibitor | rcsb.org |

| GaMF1 | Mycobacterial F-ATP Synthase (γ subunit) | Nanomolar Potency | nih.gov |

Receptor Ligand Binding Assays (e.g., Dopamine (B1211576) D3/D2 Receptors)

Analogues of this compound, especially those incorporating an arylpiperazine moiety connected to a heterocyclic system, have been extensively studied as ligands for dopamine receptors. The dopamine D3 receptor is a significant target for therapeutic development due to its role in cognition, motivation, and emotion, and its distinct neuroanatomical distribution compared to the D2 receptor. High affinity and selectivity for the D3 receptor over the D2 receptor are often key goals in drug design to minimize motor side effects associated with D2 receptor antagonism.

Radioligand binding assays, frequently using HEK-293 cells stably expressing human D2 or D3 receptors, have been instrumental in determining the binding affinities (Ki) of these compounds. Research has shown that derivatives can achieve subnanomolar affinity for the D3 receptor with significant selectivity over the D2 subtype. For instance, certain 4-(2-pyridinyl)-phenylcarboxamide and 4-(3-pyridinyl)-phenylcarboxamide derivatives maintain subnanomolar D3 receptor binding affinity (Ki = 0.50 nM). core.ac.uk Similarly, a 7-hydroxy derived compound, (+)-22d, exhibited high affinity for the D3 receptor (Ki = 0.78 nM) with 32-fold selectivity over the D2 receptor. nih.gov The introduction of a 2-substituted pyridine derivative (compound 8d) also resulted in a ligand with high selectivity for the D3 receptor. nih.gov

The table below presents binding affinity data for a selection of analogues, illustrating the range of potencies and selectivities achieved through structural modifications.

Table 1: Dopamine D3 and D2 Receptor Binding Affinities of Selected Analogues

Ion Channel Modulation Studies

Additionally, other complex pyridine derivatives have been investigated as potential ion channel modulators. A patent describes a series of (S)-6-chloro-2-(4-(2,5-difluorophenyl)-2-(3-fluoropyrrolidin-1-yl)pyridin-3-yl)-1H-imidazo[4,5-c]pyridine compounds as sodium channel activators. google.com These findings, while on structurally different molecules, indicate that the pyridine scaffold can be incorporated into molecules that modulate ion channel activity. Further investigation is required to determine if this compound or its closer analogues possess any such activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies have provided significant insights into the structural requirements for high affinity and selectivity at D3 and D2 dopamine receptors. These studies typically explore modifications of three main parts of the molecules: the arylpiperazine "head," the linker chain, and the terminal heterocyclic "tail."

Arylpiperazine Moiety: The substitution pattern on the phenyl ring of the arylpiperazine group is critical for affinity and selectivity.

Phenyl Substituents: Unsubstituted phenylpiperazine analogues often serve as a baseline. acs.org The introduction of a 2-methoxy group can enhance D3 receptor affinity, though sometimes at the cost of selectivity. acs.org Electron-donating groups like -OMe and additional aromatic rings (e.g., naphthyl) can increase binding affinity, possibly through enhanced edge-to-face interactions within the receptor binding pocket. nih.gov

Heterocyclic Replacements: Replacing the phenyl ring with other heterocyclic systems can modulate activity. For example, replacing a phenyl with a pyridin-3-yl substituent in certain scaffolds can result in low activity. nih.gov

Linker Region: The chain connecting the arylpiperazine and the terminal heterocycle influences how the molecule fits into the binding pocket.

Length and Rigidity: A flexible three- or four-carbon chain (propyl or butyl) is a common feature in many potent ligands. core.ac.ukthieme-connect.com

Functional Groups: Introducing functional groups like amides into the linker, as seen in [4-(4-Carboxamidobutyl)]-1-arylpiperazines, is a successful strategy for generating high-affinity D3 ligands. acs.org

Terminal Heterocyclic "Tail": The nature of the terminal heterocycle is a key determinant of D3 versus D2 selectivity. It is thought to interact with a secondary binding pocket (SBP) that differs between the two receptor subtypes.

Pyridine and Pyrimidine: The position of the nitrogen within a pyridine ring can significantly impact activity; for example, a 4-substituted pyridine analogue was found to be less active and selective than its 2-substituted counterpart. nih.gov In one series, a 6-trifluoromethyl pyrimidinyl group produced a highly potent and selective D3 ligand. acs.org

Fused Heterocycles: Replacing a terminal imidazo[1,2-a]pyridine (B132010) group with other systems like 2-indolyl or 2-benzimidazolyl can alter potency and selectivity. The 2-indolyl moiety led to lower potency at both D3 and D2 receptors, while the 2-benzimidazole maintained D3 potency but with reduced selectivity. acs.org

Table 2: Summary of Structure-Activity Relationships for D3/D2 Receptor Ligands

Metabolic Studies and in Vitro Biotransformation of 1 Pyridin 4 Yl Butan 2 Ol

In Vitro Metabolic Stability Assessment

An extensive search for data regarding the in vitro metabolic stability of 1-(Pyridin-4-yl)butan-2-ol in systems such as liver microsomes or hepatocytes yielded no specific results. Parameters commonly used to define metabolic stability, including in vitro half-life (t½) and intrinsic clearance (CLint), have not been reported for this compound in the scientific literature. Therefore, no data tables on its rate of metabolism in various in vitro systems can be provided.

Identification of Biotransformation Pathways and Metabolites

There are no published studies that have identified the biotransformation pathways or characterized the metabolites of this compound. Research on structurally related pyridine (B92270) derivatives suggests potential metabolic routes such as oxidation and conjugation, but direct experimental evidence for this compound is absent. Consequently, a list of its metabolites and the specific chemical transformations it undergoes in biological systems is not available.

Elucidation of Enzyme Systems Involved in Metabolism

No research has been published that elucidates the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or other phase I or phase II enzymes, responsible for the metabolism of this compound. While the metabolism of other pyridine-containing compounds has been linked to various enzymes, any extrapolation to this compound would be speculative and is not supported by direct experimental data.

Role of 1 Pyridin 4 Yl Butan 2 Ol in Chemical Biology and Medicinal Chemistry

Utility as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein or pathway. While no dedicated studies have been published that explicitly characterize 1-(Pyridin-4-yl)butan-2-ol as a chemical probe, its structural features suggest its potential utility in this capacity. The pyridin-4-yl group can participate in hydrogen bonding, and π-π stacking interactions, which are crucial for binding to protein targets. ontosight.ai The butan-2-ol side chain introduces a chiral center, meaning that the two enantiomers of the compound could exhibit different binding affinities and biological effects, a valuable property for a chemical probe designed to investigate stereospecific biological processes.

The development of a chemical probe often involves the synthesis of a focused library of related compounds to explore the structure-activity relationship (SAR). In the case of this compound, derivatives could be synthesized by modifying the pyridine (B92270) ring or the butanol chain to optimize potency and selectivity for a particular biological target. In silico prediction tools could be employed to screen for potential protein targets, guiding the experimental validation of this compound as a chemical probe. clinmedkaz.org

Strategic Scaffold for Novel Compound Design and Optimization

The concept of a "strategic scaffold" refers to a core molecular structure that can be systematically modified to generate a library of compounds with diverse biological activities. The pyridine ring system is a prominent scaffold in drug discovery, present in drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory agents. auctoresonline.orgnih.govfrontiersin.org The pyridin-4-yl motif, in particular, is a key component of various biologically active molecules. ontosight.aiontosight.ai

The this compound structure can be viewed as a versatile starting point for the synthesis of more complex molecules. For instance, the hydroxyl group of the butanol chain can be a handle for further chemical modifications, such as esterification or etherification, to introduce new functionalities. The pyridine ring can also be substituted to modulate the electronic and steric properties of the molecule, influencing its binding to target proteins.

Although direct research on this compound is limited, studies on structurally similar compounds highlight the potential of this scaffold. For example, derivatives of pyridin-2(1H)-ones have been synthesized and evaluated for their analgesic effects, demonstrating the therapeutic potential of the pyridine core. nih.gov Similarly, butanol derivatives are found in a number of antifungal agents, where the butanol backbone plays a crucial role in the compound's activity. ptfarm.pl These examples underscore the potential of the this compound scaffold in the development of new drugs.

Future Directions in Academic Research and Translational Applications

The lack of extensive research on this compound presents a clear opportunity for future investigation. A crucial first step would be the development of a robust and efficient synthetic route to produce the compound in sufficient quantities for biological screening. One potential synthetic strategy could involve the reduction of the corresponding ketone, 1-(pyridin-4-yl)butan-1-one.

Once synthesized, a comprehensive biological evaluation is warranted. High-throughput screening against a panel of biological targets could uncover novel activities. Furthermore, computational docking studies could predict potential binding partners, guiding more focused biological assays. nih.gov The exploration of its two enantiomers would be of significant interest to understand the stereochemical requirements for any observed biological activity.

Translational applications would depend on the outcomes of these initial studies. Should the compound or its derivatives show promise in a particular therapeutic area, such as oncology, infectious diseases, or neuroscience, further preclinical development could be pursued. This would involve optimizing the lead compound's potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts. Given the proven track record of the pyridine scaffold in drug discovery, this compound represents an intriguing, albeit underexplored, starting point for the development of next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-4-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives can react with halogenated butanol precursors under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like acetonitrile or DMF. Reaction temperatures (60–100°C) and stoichiometric ratios are critical for minimizing side products like di-substituted pyridines . Multi-step protocols may include protecting group strategies for the hydroxyl moiety to prevent undesired oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended to achieve >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR will show characteristic pyridine aromatic protons (δ 8.5–7.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms the pyridinyl carbon (C-4) and the secondary alcohol carbon (δ 65–70 ppm).

- FT-IR : O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the key physical properties (e.g., solubility, boiling point) relevant to handling this compound in laboratory settings?

- Methodological Answer :

- State : Liquid at room temperature (20–25°C) with moderate viscosity .

- Solubility : Miscible in polar solvents (water, methanol, ethanol) due to the hydroxyl group; limited solubility in non-polar solvents (hexane).

- Boiling Point : Estimated ~250–270°C (extrapolated from analogs like 4-phenylpyridin-2-ol) .

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the alcohol group .

Advanced Research Questions

Q. How does the pyridinyl moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The pyridine ring enables π–π stacking with aromatic residues in protein active sites (e.g., kinase domains) and hydrogen bonding via the nitrogen lone pair. Computational docking studies (AutoDock Vina, Schrödinger Suite) should assess binding affinity. For example, derivatives of this compound show inhibitory activity against cytochrome P450 enzymes due to coordination with the heme iron . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to quantify binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across a wide concentration range (nM–mM) to distinguish therapeutic vs. toxic thresholds.

- Cell Line Specificity : Test in multiple cell lines (e.g., HEK293, HeLa, primary cells) to identify tissue-dependent effects.

- Metabolite Profiling : Use LC-MS to detect oxidation byproducts (e.g., ketone derivatives) that may contribute to cytotoxicity .

Q. How can computational methods predict the regioselectivity of derivatization reactions for this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry (Gaussian 16) to identify electrophilic/nucleophilic sites. The hydroxyl group and pyridine C-2/C-4 positions are reactive hotspots.

- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps guide predictions for substitution or oxidation pathways .

- Machine Learning : Train models on PubChem reaction data to predict feasible transformations (e.g., O-alkylation vs. N-alkylation) .

Analytical and Safety Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to separate impurities like unreacted pyridine precursors.

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents or degradation products) .

- ICP-MS : Monitor heavy metal contaminants if transition-metal catalysts are used in synthesis .

Q. What safety protocols are critical for handling this compound in pharmacological studies?

- Methodological Answer :

- Hazard Classification : Based on analogs (e.g., 4-(4'-methylbipyridinyl)butan-2-ol), it may cause skin/eye irritation (GHS Category 2) and respiratory tract irritation (H335) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.